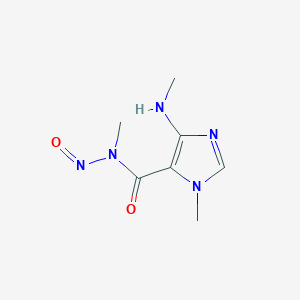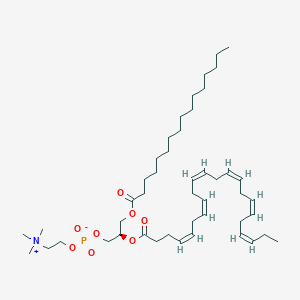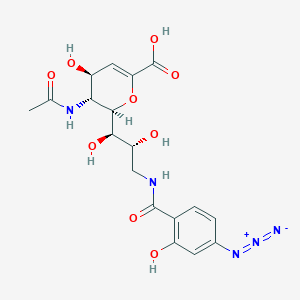
5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid (SiaNAz) is a chemical compound used in scientific research for the study of sialylation, a process that involves the addition of sialic acid to glycoproteins and glycolipids. SiaNAz is a modified form of sialic acid that contains an azide group, which allows for the labeling and detection of sialylated molecules.
作用機序
5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid works by incorporating into sialylated molecules through the action of sialyltransferases, which are enzymes that catalyze the addition of sialic acid to glycoproteins and glycolipids. Once incorporated, the azide group in 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid can be detected using a variety of labeling techniques, including click chemistry.
Biochemical and Physiological Effects:
5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid has no known biochemical or physiological effects on its own, as it is a synthetic compound that is not naturally occurring in biological systems. However, its use in scientific research has led to numerous discoveries about the role of sialylation in various biological processes, including cell signaling, immune function, and disease.
実験室実験の利点と制限
One of the main advantages of 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid is its ability to label and detect sialylated molecules in cells and tissues. This allows for the analysis of sialylation patterns in different biological contexts, which can provide valuable insights into the role of sialylation in various biological processes. However, 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid has several limitations, including its complex synthesis process, its potential toxicity, and its limited stability in biological systems.
List of
将来の方向性
1. Development of new labeling techniques for 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid that are more sensitive and specific.
2. Investigation of the role of sialylation in cancer progression and metastasis.
3. Study of the effects of 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid on the immune system and its potential use in immunotherapy.
4. Development of new synthetic methods for 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid that are more efficient and cost-effective.
5. Analysis of the effects of 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid on different cell types and tissues to better understand the role of sialylation in physiology and disease.
合成法
5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid can be synthesized through a multistep process that involves the conversion of N-acetylneuraminic acid to the corresponding azido derivative. The synthesis of 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid is a complex process that requires specialized equipment and expertise.
科学的研究の応用
5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid has numerous applications in scientific research, particularly in the study of sialylation. 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid can be used to label and detect sialylated molecules in cells and tissues, allowing for the analysis of sialylation patterns in different biological contexts. 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid can also be used to study the biosynthesis and turnover of sialylated molecules.
特性
CAS番号 |
129178-63-8 |
|---|---|
製品名 |
5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid |
分子式 |
C18H21N5O9 |
分子量 |
451.4 g/mol |
IUPAC名 |
(2R,3R,4S)-3-acetamido-2-[(1R,2R)-3-[(4-azido-2-hydroxybenzoyl)amino]-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C18H21N5O9/c1-7(24)21-14-11(26)5-13(18(30)31)32-16(14)15(28)12(27)6-20-17(29)9-3-2-8(22-23-19)4-10(9)25/h2-5,11-12,14-16,25-28H,6H2,1H3,(H,20,29)(H,21,24)(H,30,31)/t11-,12+,14+,15+,16+/m0/s1 |
InChIキー |
MHIKLXCRRQQUIN-OVJXPFRRSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)O)O)C(=O)O)O |
SMILES |
CC(=O)NC1C(C=C(OC1C(C(CNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)O)O)C(=O)O)O |
正規SMILES |
CC(=O)NC1C(C=C(OC1C(C(CNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)O)O)C(=O)O)O |
その他のCAS番号 |
129178-63-8 |
同義語 |
5-acetamido-2,6-anhydro-9-(4'-azido-2'-hydroxybenzamido)-3,5,9-trideoxygalacto-nonuloso-2-enonic acid 5-N-acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid ASA-Neu5Ac2en NeuAc2en |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








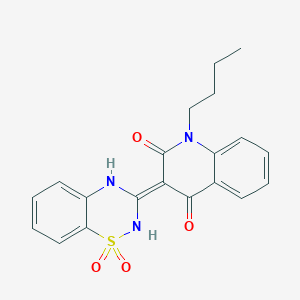


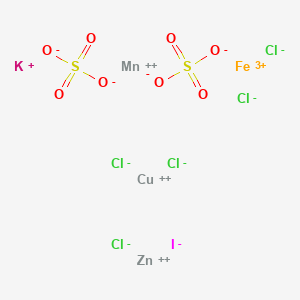
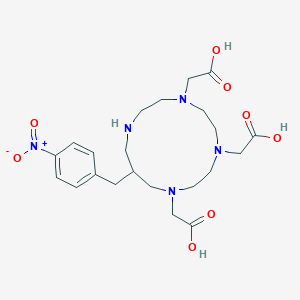
![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)
